molecular formula C8H9BrN2O2 B13939782 Methyl 6-(aminomethyl)-5-bromopicolinate

Methyl 6-(aminomethyl)-5-bromopicolinate

Cat. No.: B13939782
M. Wt: 245.07 g/mol
InChI Key: BEKRASAQYJIEFG-UHFFFAOYSA-N
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Description

Methyl 6-(aminomethyl)-5-bromopicolinate is a chemical compound belonging to the class of brominated picolinates It is characterized by the presence of a bromine atom at the 5-position and an aminomethyl group at the 6-position on the picolinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(aminomethyl)-5-bromopicolinate typically involves the bromination of methyl picolinate followed by the introduction of the aminomethyl group. One common method includes the bromination of methyl picolinate using bromine in the presence of a suitable solvent like acetic acid. The resulting brominated intermediate is then subjected to a nucleophilic substitution reaction with an aminomethylating agent such as formaldehyde and ammonium chloride under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.

    Reduction: The compound can be reduced to form various derivatives, including the reduction of the bromine atom to a hydrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while substitution reactions can produce a variety of functionalized picolinates.

Scientific Research Applications

Methyl 6-(aminomethyl)-5-bromopicolinate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving brominated compounds.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)-5-bromopicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and aminomethyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • Methyl 6-(aminomethyl)picolinate
  • Methyl 2-bromo-6-(trifluoromethyl)nicotinate
  • 6-(Aminomethyl)indole
  • Ethyl 2-picolinate

Comparison: Methyl 6-(aminomethyl)-5-bromopicolinate is unique due to the presence of both a bromine atom and an aminomethyl group on the picolinate ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the bromine atom enhances the compound’s ability to participate in substitution reactions, while the aminomethyl group provides additional sites for functionalization and interaction with biological targets.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

methyl 6-(aminomethyl)-5-bromopyridine-2-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,4,10H2,1H3

InChI Key

BEKRASAQYJIEFG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)Br)CN

Origin of Product

United States

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